molecular formula C13H15F3N2O5 B071212 Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester CAS No. 170621-40-6

Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester

Cat. No. B071212
M. Wt: 336.26 g/mol
InChI Key: LUQFNXNIUCMGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester is a chemical compound that belongs to the class of pyridinecarboxamides. It is commonly referred to as TAT-Glycine ethyl ester or Gly-TAT. This compound has been extensively studied due to its potential applications in scientific research.

Mechanism Of Action

TAT-Glycine ethyl ester works by binding to the TAT peptide, which is a cell-penetrating peptide. This binding allows the compound to enter cells and deliver its cargo. The exact mechanism of action is not fully understood, but it is believed that the compound may interact with various cellular components such as cell membranes and cytoskeleton.

Biochemical And Physiological Effects

TAT-Glycine ethyl ester has been shown to have various biochemical and physiological effects. It has been reported to enhance the uptake of various molecules into cells, including peptides, proteins, and nucleic acids. This compound has also been found to increase the efficiency of gene delivery and gene expression.

Advantages And Limitations For Lab Experiments

The advantages of using TAT-Glycine ethyl ester in lab experiments include its ability to deliver various molecules into cells, its high efficiency, and its ability to cross the blood-brain barrier. However, the use of this compound may also have limitations, such as potential toxicity, and the need for optimization of the delivery system.

Future Directions

There are many potential future directions for the use of TAT-Glycine ethyl ester in scientific research. Some of these directions include the development of more efficient delivery systems, the use of this compound in the treatment of various diseases, and the exploration of its potential in gene therapy and drug delivery.
In conclusion, TAT-Glycine ethyl ester is a compound that has been extensively studied for its potential applications in scientific research. Its ability to deliver various molecules into cells and cross the blood-brain barrier makes it a valuable tool in many areas of research. While there are potential limitations to its use, the future directions for this compound are promising, and it is likely to continue to be an important tool in scientific research.

Synthesis Methods

The synthesis of TAT-Glycine ethyl ester involves the reaction of glycine ethyl ester with TAT peptide in the presence of a coupling agent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by chromatography or recrystallization.

Scientific Research Applications

TAT-Glycine ethyl ester has been widely used in scientific research due to its ability to cross the blood-brain barrier and enter cells. It is commonly used as a tool for the delivery of peptides and proteins into cells. This compound has been used in various studies to deliver therapeutic agents, enzymes, and RNA molecules into cells.

properties

CAS RN

170621-40-6

Product Name

Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester

Molecular Formula

C13H15F3N2O5

Molecular Weight

336.26 g/mol

IUPAC Name

ethyl 2-[[3-methoxy-4-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]amino]acetate

InChI

InChI=1S/C13H15F3N2O5/c1-3-22-9(19)6-18-12(20)10-11(21-2)8(4-5-17-10)23-7-13(14,15)16/h4-5H,3,6-7H2,1-2H3,(H,18,20)

InChI Key

LUQFNXNIUCMGNH-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C1=NC=CC(=C1OC)OCC(F)(F)F

Canonical SMILES

CCOC(=O)CNC(=O)C1=NC=CC(=C1OC)OCC(F)(F)F

synonyms

GLYCINE, N-[[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL]CARBONYL]-, ETHYL ESTER

Origin of Product

United States

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